2-Cyclopropylacetamide
Description
2-Cyclopropylacetamide is an organic compound characterized by an acetamide backbone (CH₃CONH₂) substituted with a cyclopropyl group at the second carbon. Its molecular formula is C₅H₉NO, with a molecular weight of 99.14 g/mol. Cyclopropyl groups are often incorporated into bioactive molecules to improve metabolic stability, conformational rigidity, or binding affinity due to their unique three-membered ring structure .
Properties
IUPAC Name |
2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLANHIBKBQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471007 | |
| Record name | 2-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89580-05-2 | |
| Record name | 2-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylacetamide can be synthesized through various methods. One common method involves the reaction of cyclopropylacetyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylacetic acid.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Cyclopropylacetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and physicochemical differences between 2-Cyclopropylacetamide and its analogs:
Pharmaceutical Relevance
Cyclopropyl-containing acetamides are frequently explored in drug discovery. For instance, Tadalafil analogs (synthesized via methods in ) leverage cyclopropane rings to optimize phosphodiesterase inhibition. Similarly, this compound derivatives may serve as precursors for protease inhibitors or antimicrobial agents due to their balanced hydrophobicity and stereoelectronic effects .
Biological Activity
2-Cyclopropylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to an acetamide functional group. The structural formula can be represented as follows:
This compound's unique cyclopropyl moiety contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been investigated for its potential effects on:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
- Receptor Modulation : The compound has shown potential in modulating receptor activity, which can influence cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study found that this compound significantly inhibited the growth of lung adenocarcinoma cells (LC-2/ad), demonstrating a promising IC50 value indicative of its potency.
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| This compound | LC-2/ad | 25.4 ± 2.3 |
This data suggests that this compound may serve as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Interaction : A detailed investigation into the enzyme inhibition profile of this compound revealed that it interacts with specific targets involved in cancer metabolism. The study utilized various biochemical assays to establish its inhibitory effects on selected enzymes, showing significant promise for therapeutic applications .
- Cell-Based Assays : In cell-based assays, the compound demonstrated effective inhibition of cell proliferation in several cancer models, particularly those expressing mutated oncogenes . This highlights its potential as a targeted therapy for specific cancer types.
- Toxicology Assessments : Toxicological evaluations conducted as part of drug development protocols indicated that this compound exhibits a favorable safety profile, with minimal cytotoxicity observed at therapeutic concentrations .
Q & A
Q. What are the established synthetic routes for 2-Cyclopropylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common synthesis involves stepwise addition of this compound (1.27 g, 10.0 mmol) under reflux conditions, followed by quenching with deionized water and NaOH. Optimizing reaction time, temperature (e.g., oil bath for controlled heating), and quenching protocols can improve yield and reduce byproducts. Purification via recrystallization or chromatography is recommended for high purity . Table 1 : Key Reaction Parameters
| Parameter | Condition | Impact |
|---|---|---|
| Temperature | Reflux (~100°C) | Ensures complete reaction |
| Quenching | Sequential H₂O/NaOH/H₂O | Neutralizes acidic intermediates |
| Purification | Recrystallization | Removes unreacted starting material |
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer :
Use ¹H/¹³C NMR to verify cyclopropyl and acetamide moieties (e.g., characteristic shifts: cyclopropyl protons at δ 0.5–1.5 ppm; acetamide carbonyl at ~170 ppm). HPLC (≥95% purity) and melting point analysis are critical for assessing purity. Cross-reference with PubChem data (InChI Key:
CVVVAKVOCWNDLJ-UHFFFAOYSA-N) for structural validation .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store at -20°C in moisture-free, airtight containers to prevent hydrolysis of the acetamide group. Use desiccants and monitor humidity levels, as cyclopropyl derivatives are sensitive to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or biological activity of this compound derivatives?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines ) to analyze experimental variables (e.g., solvent, catalyst). Reproduce studies under standardized conditions and apply meta-analysis to identify outliers. For biological studies, validate assays using positive/negative controls and orthogonal methods (e.g., SPR vs. fluorescence binding assays) .
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
Use density functional theory (DFT) to model cyclopropyl ring strain and acetamide resonance effects. Generate SMILES strings (e.g.,
C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) for docking studies or reaction pathway simulations. Validate predictions with kinetic experiments (e.g., Arrhenius plots) .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
- Methodological Answer : Matrix interference (e.g., proteins or salts) can suppress ionization in LC-MS . Mitigate this by using isotope-labeled internal standards (e.g., ²H₃-cyclopropylacetamide) and optimizing extraction protocols (solid-phase extraction or derivatization). Validate methods per ICH guidelines for accuracy (±5% recovery) and precision (RSD <2%) .
Data Presentation Guidelines
- Tables/Figures : Limit to 3 tables/figures, focusing on critical data (e.g., synthetic yields, spectral peaks). Avoid cluttering with redundant structures; use color sparingly for clarity .
- Reproducibility : Document experimental details (equipment models, solvent grades) in Supplementary Information .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
